molecular formula C13H10N2O B3426445 3-Methoxy-5-(pyridin-2-ylethynyl)pyridine CAS No. 524924-76-3

3-Methoxy-5-(pyridin-2-ylethynyl)pyridine

Cat. No.: B3426445
CAS No.: 524924-76-3
M. Wt: 210.23 g/mol
InChI Key: VRTFKUFTEWQHDD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methoxy-PEPy involves several steps, starting with the preparation of the core pyridine structure. The key steps include:

    Formation of the Pyridine Core: The initial step involves the synthesis of the pyridine core through a series of reactions, including cyclization and functional group modifications.

    Introduction of the Ethynyl Group: The ethynyl group is introduced via a Sonogashira coupling reaction, which involves the reaction of a halogenated pyridine with an ethynyl derivative in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of Methoxy-PEPy follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Methoxy-PEPy undergoes various chemical reactions, including:

    Oxidation: Methoxy-PEPy can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups on the pyridine ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridines, oxides, and reduced derivatives, which can be further utilized in different applications .

Scientific Research Applications

Methoxy-PEPy has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the binding and signaling properties of mGlu5 receptors.

    Biology: Employed in research to understand the role of mGlu5 receptors in various biological processes.

    Medicine: Investigated for its potential therapeutic applications in treating neurological disorders such as anxiety, depression, and schizophrenia.

    Industry: Utilized in the development of new pharmacological agents targeting mGlu5 receptors.

Mechanism of Action

Methoxy-PEPy exerts its effects by selectively binding to the mGlu5 receptor and acting as an antagonist. This binding inhibits the receptor’s activity, thereby modulating the downstream signaling pathways. The primary molecular targets include the mGlu5 receptor, and the pathways involved are related to neurotransmitter release and synaptic plasticity .

Comparison with Similar Compounds

Methoxy-PEPy is unique due to its high selectivity and potency as an mGlu5 receptor antagonist. Similar compounds include:

These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and therapeutic potential.

Properties

IUPAC Name

3-methoxy-5-(2-pyridin-2-ylethynyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c1-16-13-8-11(9-14-10-13)5-6-12-4-2-3-7-15-12/h2-4,7-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRTFKUFTEWQHDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=C1)C#CC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

524924-76-3
Record name 3-Methoxy-5-(2-pyridinylethynyl)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0524924763
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-METHOXY-5-(2-PYRIDINYLETHYNYL)PYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0868W4SS6C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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